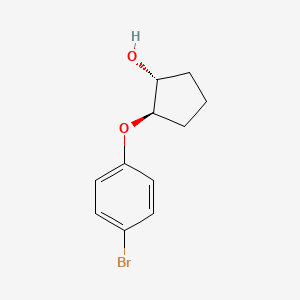

trans-2-(4-Bromophenoxy)cyclopentanol

CAS No.:

Cat. No.: VC13929686

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrO2 |

|---|---|

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | (1R,2R)-2-(4-bromophenoxy)cyclopentan-1-ol |

| Standard InChI | InChI=1S/C11H13BrO2/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 |

| Standard InChI Key | FQBPQXUMLUBRPS-GHMZBOCLSA-N |

| Isomeric SMILES | C1C[C@H]([C@@H](C1)OC2=CC=C(C=C2)Br)O |

| Canonical SMILES | C1CC(C(C1)OC2=CC=C(C=C2)Br)O |

Introduction

Chemical Identity and Structural Features

trans-2-(4-Bromophenoxy)cyclopentanol belongs to the class of cycloalkanols with a brominated aryl ether moiety. Its IUPAC name, (1R,2R)-2-(4-bromophenoxy)cyclopentan-1-ol, reflects the stereospecific arrangement of the hydroxyl and phenoxy groups on the cyclopentane ring. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| InChI | InChI=1S/C11H13BrO2/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 |

| Canonical SMILES | C1CC(C(C1)OC2=CC=C(C=C2)Br)O |

The trans configuration ensures distinct spatial orientation, influencing intermolecular interactions and reactivity. The bromine atom at the para position of the phenoxy group enhances electronic effects, potentially modulating biological activity .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of trans-2-(4-Bromophenoxy)cyclopentanol typically involves nucleophilic substitution or cyclization reactions. A plausible route, inferred from analogous compounds , proceeds as follows:

-

Cyclopentanol Functionalization: Trans-2-hydroxycyclopentanol is reacted with a brominated aryl electrophile (e.g., 4-bromophenyl bromide) under basic conditions to form the phenoxy linkage.

-

Stereochemical Control: The trans configuration is achieved via stereoselective synthesis, often employing chiral catalysts or exploiting ring strain in cyclopentane intermediates .

For example, in related syntheses of trans-2-bromocyclopentanol, epoxide ring-opening reactions with brominating agents yield stereospecific products . Similarly, the use of Lewis acids or phase-transfer catalysts may facilitate the coupling of 4-bromophenol with cyclopentanol derivatives.

Optimization Challenges

Key challenges include minimizing diastereomer formation and enhancing yield. In one protocol, the reaction of trans-2-hydroxycyclopentanol with 4-bromophenyl bromide in acetonitrile at reflux yielded the target compound in moderate efficiency (22–54% after purification) . Chromatographic techniques (e.g., silica gel, RP-HPLC) are critical for isolating the trans isomer .

Physicochemical Properties

While experimental data on trans-2-(4-Bromophenoxy)cyclopentanol remain limited, computational and analogous studies provide insights:

-

Lipophilicity: The logP value (estimated at ~1.3) suggests moderate hydrophobicity, favoring membrane permeability .

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DCM, acetonitrile) but poorly soluble in water.

-

Stability: The bromophenoxy group may confer stability against oxidative degradation, though photolability under UV light is possible .

Applications in Materials Science

The compound’s rigid bicyclic structure makes it a candidate for:

-

Liquid Crystals: Brominated aryl groups improve thermal stability and mesophase behavior in液晶 materials .

-

Polymer Additives: As a flame retardant, bromine content (31% by mass) could suppress combustion via radical scavenging.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis methods to improve enantiomeric excess (>95% ee).

-

Toxicological Profiling: Assessing acute toxicity (LD₅₀) and environmental impact per OECD guidelines .

-

Drug Delivery Systems: Encapsulation in nanocarriers to enhance bioavailability for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume